2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole, also known as CPI-1205, is a small molecule inhibitor that targets the histone methyltransferase enzyme EZH2. EZH2 is known to be overexpressed in various types of cancer, including prostate cancer, and is associated with poor prognosis. The inhibition of EZH2 by CPI-1205 has shown promising results in preclinical studies and is currently being investigated in clinical trials.
Mecanismo De Acción
2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole targets the EZH2 enzyme, which is responsible for adding methyl groups to histone proteins. Histone methylation plays a critical role in regulating gene expression, and aberrant methylation is associated with various types of cancer. By inhibiting EZH2, 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole reduces histone methylation and alters the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole has also been shown to have other biochemical and physiological effects. For example, 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole has been shown to reduce inflammation and improve insulin sensitivity in mouse models of obesity and diabetes. These effects are thought to be mediated through the regulation of gene expression by EZH2 inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole is its specificity for EZH2, which reduces the likelihood of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors. One limitation of 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole. One direction is the investigation of its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the exploration of its potential use in other types of cancer, such as lymphoma or leukemia. Additionally, further research is needed to better understand the mechanisms of action of 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole and its effects on gene expression.
Métodos De Síntesis
The synthesis of 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole involves the reaction of 6-cyclopropyl-5-fluoropyrimidine-4-amine with 1,3-dihydroisoindole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified using column chromatography to obtain 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole in its pure form.
Aplicaciones Científicas De Investigación
2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole has been extensively studied in preclinical models of prostate cancer and has shown promising results. In vitro studies have demonstrated that 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole inhibits the growth of prostate cancer cells and induces apoptosis (programmed cell death). In vivo studies using mouse models of prostate cancer have also shown that 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole inhibits tumor growth and improves survival.
Propiedades
IUPAC Name |
2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c16-13-14(10-5-6-10)17-9-18-15(13)19-7-11-3-1-2-4-12(11)8-19/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHQUDXAOFJZAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N3CC4=CC=CC=C4C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-isoindole |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.